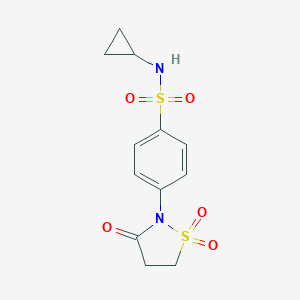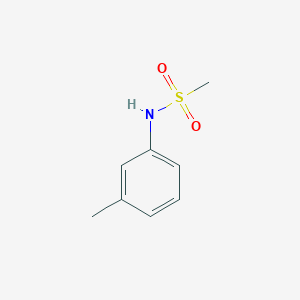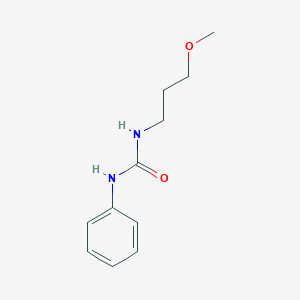
N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is related to its ability to inhibit specific enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a vital role in various physiological processes. By inhibiting this enzyme, this compound can affect the pH balance in cells and disrupt certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not carefully controlled.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. One area of research is the development of new drugs based on this compound's inhibitory activity against specific enzymes. Additionally, further studies are needed to explore the potential use of this compound as an antibacterial and antifungal agent. Finally, more research is needed to understand the potential toxicity of this compound and how it can be controlled in lab experiments.
Synthesemethoden
The synthesis of N-cyclopropyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is a complex process that requires several steps. The starting material for the synthesis is 4-aminobenzenesulfonamide, which is reacted with chloroacetyl chloride to form N-(chloroacetyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-N-(chloroacetyl)-4-aminobenzenesulfonamide. Finally, this compound is reacted with potassium isothiocyanate to form this compound. The synthesis method of this compound has been optimized to achieve high yields and purity.
Eigenschaften
Molekularformel |
C12H14N2O5S2 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-cyclopropyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O5S2/c15-12-7-8-20(16,17)14(12)10-3-5-11(6-4-10)21(18,19)13-9-1-2-9/h3-6,9,13H,1-2,7-8H2 |
InChI-Schlüssel |
PWFSKOGPYCTJQZ-UHFFFAOYSA-N |
SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Kanonische SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)
![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)